Isopropyl 3-amino-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

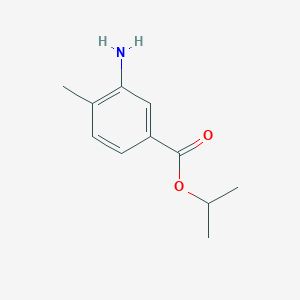

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIWSFLRVNIRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175724 | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21447-47-2 | |

| Record name | 1-Methylethyl 3-amino-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21447-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021447472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 3-amino-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isopropyl 3-amino-4-methylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Isopropyl 3-amino-4-methylbenzoate

Introduction

This compound is an aromatic organic compound featuring a benzoate core structure substituted with an amino group, a methyl group, and an isopropyl ester functional group. Its strategic arrangement of functional groups—a nucleophilic amine, a sterically accessible ester, and a substituted aromatic ring—renders it a valuable and versatile intermediate in the field of organic synthesis.

Primarily leveraged in the pharmaceutical industry, this compound serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its utility is underscored by its role as a precursor to scaffolds found in targeted therapies, particularly in oncology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characteristics, reactivity profile, and its applications in drug development for an audience of researchers and medicinal chemists.

Physicochemical Properties

This compound is typically a white crystalline solid or powder.[1] It exhibits good solubility in common organic solvents like alcohols and ethers, while its solubility in water is low, a characteristic typical of moderately sized organic esters.[1] A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | Propan-2-yl 3-amino-4-methylbenzoate | [2] |

| CAS Number | 21447-47-2 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White crystalline solid or powder | [1] |

| Boiling Point | 317.3 ± 22.0 °C (Predicted) | [1][3] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 169.5 °C | [1][3] |

| pKa | 3.40 ± 0.10 (Predicted, for the amine) | [1] |

| LogP | 2.49 | [2] |

| Refractive Index | 1.54 | [1][3] |

| Vapor Pressure | 0.000389 mmHg at 25°C | [1][3] |

Synthesis and Mechanistic Considerations

The most direct and common method for preparing this compound is through the Fischer esterification of its parent carboxylic acid, 3-amino-4-methylbenzoic acid, with isopropanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available reagents.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of isopropanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. The reaction is reversible, and thus, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard esterification methods for analogous compounds.[4]

Materials:

-

3-amino-4-methylbenzoic acid (1.0 eq)

-

Isopropanol (serving as solvent and reagent, ≥ 20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylbenzoic acid (1.0 eq) and an excess of isopropanol (≥ 20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (catalytic amount) to the suspension. The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Ensure the final pH is neutral or slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a white solid.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for the synthesis of this compound.

Spectral Analysis

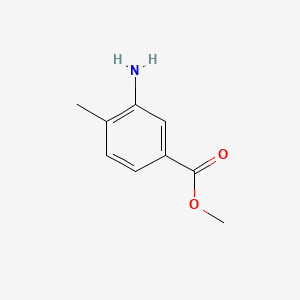

While specific, verified spectral data for this compound is not widely published, its structure allows for a reliable prediction of its key spectral features based on data from closely related analogues like Methyl 3-amino-4-methylbenzoate and Isopropyl 4-aminobenzoate.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Amine Protons: A broad singlet for the -NH₂ protons (approx. 3.5-4.5 ppm), which can exchange with D₂O.

-

Isopropyl Group: A septet for the methine (-CH) proton (approx. 5.0-5.3 ppm) and a doublet for the two equivalent methyl (-CH₃) groups (approx. 1.2-1.4 ppm).

-

Ring Methyl Group: A singlet for the aromatic methyl group (approx. 2.1-2.3 ppm).

-

-

¹³C NMR: The carbon NMR would display 11 unique signals, including three in the aliphatic region (isopropyl and ring methyl carbons) and eight in the aromatic/carbonyl region. The carbonyl carbon of the ester would be the most downfield signal (approx. 165-170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

N-H stretching of the primary amine as two distinct sharp bands in the 3300-3500 cm⁻¹ region.

-

A strong C=O stretching absorption for the ester carbonyl group around 1700-1720 cm⁻¹.

-

C-O stretching bands for the ester linkage in the 1100-1300 cm⁻¹ region.

-

C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 193). Key fragmentation patterns would likely include the loss of the isopropyl group and subsequent fragmentation of the benzoyl portion.

Reactivity and Applications in Drug Development

The synthetic value of this compound stems from the differential reactivity of its functional groups. The aromatic amine is a potent nucleophile and can readily undergo a variety of transformations.

Key Reactions:

-

Acylation/Amidation: The amino group can be acylated with acid chlorides or activated carboxylic acids to form amides. This is a fundamental step in building more complex molecular architectures.

-

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., via Sandmeyer reactions).[8]

-

Ester Manipulation: The isopropyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be converted to an amide via aminolysis.

Role as a Pharmaceutical Intermediate

The primary application of this compound and its close analogues is as an intermediate in the synthesis of targeted cancer therapies.[1] The methyl ester, Methyl 3-amino-4-methylbenzoate, is a well-documented precursor in the industrial synthesis of Bcr-Abl tyrosine kinase inhibitors like Nilotinib and Imatinib , which are used to treat chronic myeloid leukemia (CML).[9] The isopropyl ester serves the same strategic purpose, providing a scaffold that is elaborated into the final drug molecule.

The core synthetic strategy involves the reaction of the amino group with a substituted pyrimidine ring, followed by amidation of the ester (or the hydrolyzed carboxylic acid) to install the final side chain of the drug.

Caption: Conceptual role of this compound in API synthesis.

Safety and Handling

This compound is considered to have relatively low toxicity under normal conditions of use.[1] However, as with all laboratory chemicals, appropriate safety precautions should be taken. The related methyl ester is classified under GHS with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Therefore, it is prudent to handle the isopropyl ester with similar care.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically important molecule whose value is defined by its utility as a scaffold in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting point for constructing complex, biologically active compounds. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (2018). This compound. Available at: [Link]

-

Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(10). Available at: [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Amino-4-methylbenzoic acid methyl ester. Available at: [Link]

-

Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. The Journal of Biological Chemistry, 250(8), 2920–2932. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Available at: [Link]

-

Blasco, R., Wittich, R. M., Mallavarapu, M., Timmis, K. N., & Pieper, D. H. (1995). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Available at: [Link]

-

Frizzo, C. P., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Pharmaceuticals (Basel). Available at: [Link]

-

Al-Ostath, R. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

-

Wang, Y., et al. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry. Available at: [Link]

-

Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Amphetamine. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ISOPROPYL 4-AMINOBENZOATE(18144-43-9) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Isopropyl 3-amino-4-methylbenzoate CAS number 21447-47-2

An In-Depth Technical Guide to Isopropyl 3-amino-4-methylbenzoate (CAS 21447-47-2): Synthesis, Characterization, and Applications in Drug Development

Introduction

This compound, identified by CAS Number 21447-47-2, is a substituted aromatic ester that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] While unassuming in its own right, its true value is realized as a pivotal intermediate in the construction of complex, high-value molecules. Its bifunctional nature, featuring a reactive amine group and an isopropyl ester, provides synthetic handles for a variety of chemical transformations.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and contextualize its primary application as a key intermediate in the synthesis of targeted pharmaceuticals, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2][3][4]

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. This compound is typically supplied as a white to off-white or light pink crystalline powder.[1][5] It exhibits good solubility in common organic solvents like alcohols and ethers, with predictably low solubility in aqueous media.[1]

Molecular Structure

The structure consists of a benzoic acid core, substituted at position 3 with an amino group and at position 4 with a methyl group. The carboxyl group is esterified with an isopropyl alcohol. This specific arrangement of functional groups is crucial for its role in multi-step syntheses.

Caption: 2D Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 21447-47-2 | [][7] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][] |

| Molecular Weight | 193.24 g/mol | [1][] |

| IUPAC Name | propan-2-yl 3-amino-4-methylbenzoate | [][7] |

| Appearance | White to off-white/light pink crystalline powder | [1][5] |

| Boiling Point | 317.3 °C (Predicted) | [1][5] |

| Density | 1.077 g/cm³ (Predicted) | [1][] |

| Flash Point | 169.5 °C | [1][5] |

| Solubility | Soluble in ethers, alcohols; low in water | [1] |

| InChI Key | NQIWSFLRVNIRJU-UHFFFAOYSA-N | [][7] |

Synthesis and Purification

The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 3-amino-4-methylbenzoic acid.[1] This classic acid-catalyzed reaction is favored for its use of readily available, low-cost reagents.

Expertise: The "Why" of Fischer Esterification

The choice of Fischer esterification is deliberate. The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (isopropanol) then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 3-amino-4-methylbenzoic acid.

Materials:

-

3-amino-4-methylbenzoic acid (1.0 eq)

-

Isopropanol (10-20 vol)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-methylbenzoic acid and isopropanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.

-

Causality: The exothermic dissolution of H₂SO₄ requires cooling to prevent uncontrolled temperature spikes.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-12 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

-

Trustworthiness: Perform the neutralization slowly, as CO₂ evolution can cause vigorous effervescence. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

Caption: Workflow for the Synthesis and Purification of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure the identity, purity, and consistency of any chemical intermediate. A multi-technique approach is essential for a comprehensive quality control profile.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an ideal method for assessing the purity of this compound due to its moderate polarity.[7]

Methodology:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile (MeCN) and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid or Formic Acid.

-

Causality: Acetonitrile serves as the organic modifier to elute the compound from the nonpolar C18 stationary phase. The acid is crucial for protonating residual silanols on the silica backbone and ensuring the analyte's amino group is protonated, which results in sharp, symmetrical peak shapes. Formic acid is used for Mass Spectrometry (MS) compatibility.[7]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.

-

Validation: The method's trustworthiness is established by running a blank (solvent injection), followed by the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. The expected signals in ¹H and ¹³C NMR spectra are highly predictable.

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-7.5 ppm).

-

NH₂ Protons: A broad singlet (~3.5-4.5 ppm), which can exchange with D₂O.

-

Isopropyl CH: A septet (~5.0-5.2 ppm) due to coupling with the six methyl protons.

-

Isopropyl CH₃: A doublet (~1.3-1.4 ppm) integrating to 6 protons.

-

Aromatic CH₃: A singlet (~2.1-2.2 ppm) integrating to 3 protons.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): ~166-168 ppm.

-

Aromatic Carbons: 6 signals in the ~110-150 ppm range.

-

Isopropyl CH: ~68-70 ppm.

-

Aromatic CH₃: ~17-18 ppm.

-

Isopropyl CH₃: ~21-22 ppm.

-

B. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is most effective.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Predicted m/z Values:

-

[M+H]⁺: 194.1176

-

[M+Na]⁺: 216.0995

-

[8]

-

C. Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to confirm the presence of key functional groups.

-

N-H Stretch: Two characteristic sharp peaks in the 3350-3450 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine).

-

C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and Aliphatic (~2850-2980 cm⁻¹).

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Summary of Analytical Data

| Technique | Expected Result | Purpose |

| HPLC | Single major peak (>98% area) | Purity Assessment |

| ¹H NMR | Characteristic shifts and couplings for all proton types | Structural Confirmation |

| MS (ESI+) | [M+H]⁺ at m/z ≈ 194.12 | Molecular Weight Verification |

| IR | Key stretches for NH₂, C=O, and C-O groups | Functional Group Identification |

Key Applications in Drug Development

The primary driver for the industrial production of this compound is its role as a key starting material in the synthesis of Ibrutinib.

Role as an Ibrutinib Intermediate

Ibrutinib is an orally administered, small-molecule drug that functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK).[9] It is a cornerstone therapy for certain B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[3]

The synthesis of Ibrutinib involves the construction of a complex 4-amino-pyrazolo[3,4-d]pyrimidine core. This compound provides the correctly substituted aniline precursor required for building this heterocyclic system. The amino group at position 3 and the methyl group at position 4 are essential for the subsequent cyclization and condensation reactions that form the pyrimidine ring of the final drug molecule.

Caption: Simplified logical pathway from the starting material to the Ibrutinib core.

Safety, Handling, and Storage

While generally considered to have low toxicity, proper chemical hygiene and safety protocols are mandatory when handling this compound.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][10]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[1][10]

-

Respiratory Protection: Not typically required if handled in a fume hood. If dust or aerosols may be generated, use an approved particulate respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents and ignition sources.[1]

Safety Data Quick Reference

| Hazard Category | Recommendation | Source(s) |

| Eye Contact | May cause irritation. Rinse cautiously with water. | [1][10] |

| Skin Contact | May cause irritation. Wash with soap and water. | [1][10] |

| Inhalation | Avoid inhaling dust/vapor. Move to fresh air if exposed. | [1] |

| Ingestion | May be harmful if swallowed. Seek medical attention. | [11][12] |

| Fire | Use dry chemical, CO₂, or alcohol-resistant foam. | [11] |

| Disposal | Dispose of in accordance with local regulations. | [11] |

Conclusion

This compound (CAS 21447-47-2) is more than just a chemical compound; it is an enabling tool for pharmaceutical innovation. Its well-defined physicochemical properties, straightforward synthesis, and robust analytical profile make it a reliable intermediate for complex molecular construction. Its indispensable role in the synthesis of the life-saving cancer therapeutic Ibrutinib underscores its significance to the drug development community. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently and safely utilize this versatile building block in their pursuit of new therapeutic discoveries.

References

-

ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

- Google Patents. (2017). WO2017074265A1 - Process for preparing ibrutinib and its intermediates.

-

ACS Publications. (2024). Synthesis and Structural Characterization of an Ibrutinib Intermediate Derivative: A Comprehensive Experiment for Undergraduate Students of Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

-

TREA. (n.d.). Process for preparing ibrutinib and its intermediates. Available at: [Link]

-

National Institutes of Health. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Available at: [Link]

-

SIELC Technologies. (2018). This compound. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

-

PubChem. (n.d.). This compound (C11H15NO2). PubChemLite. Available at: [Link]

-

PubChem. (n.d.). This compound. National Library of Medicine. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

Dyeintermediates.com. (2013). This compound. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Library of Medicine. Available at: [Link]

- Google Patents. (2013). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

Sources

- 1. chembk.com [chembk.com]

- 2. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]

- 3. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 4. medkoo.com [medkoo.com]

- 5. echemi.com [echemi.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the Synthesis of Propan-2-yl 3-amino-4-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of propan-2-yl 3-amino-4-methylbenzoate, a valuable intermediate in the development of pharmaceutical compounds. This document details a robust and reliable laboratory-scale synthesis protocol, including the underlying chemical principles, step-by-step experimental procedures, characterization methods, and critical safety considerations. The synthesis is achieved through a classic Fischer esterification reaction, a cornerstone of organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical guidance to ensure a successful and reproducible synthesis.

Introduction

Propan-2-yl 3-amino-4-methylbenzoate is an aromatic ester that serves as a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring an amino group and a methyl group on the benzene ring, offers multiple points for further chemical modification, making it a versatile precursor for a range of pharmaceutical agents.

The synthesis of this compound is most effectively achieved through the Fischer esterification of 3-amino-4-methylbenzoic acid with isopropanol, utilizing a strong acid catalyst. This reaction, while fundamental, requires careful control of conditions to maximize yield and purity. This guide will elucidate the critical parameters of this process, providing a scientifically grounded and field-proven methodology.

Reaction Scheme and Mechanism

The synthesis of propan-2-yl 3-amino-4-methylbenzoate proceeds via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Overall Reaction:

Caption: Overall Fischer esterification reaction.

Mechanism of Fischer Esterification:

The Fischer esterification mechanism involves several key steps, each of which is in equilibrium:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack by the Alcohol: The weakly nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: A molecule of water, a good leaving group, is eliminated.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Caption: Mechanism of Fischer Esterification.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3-Amino-4-methylbenzoic Acid | C₈H₉NO₂ | 151.16 | White to purple powder or crystals | 164-168 | ~230 (dec.) | Sparingly soluble in cold water, soluble in hot water and alcohols |

| Isopropanol | C₃H₈O | 60.10 | Colorless liquid | -89 | 82.6 | Miscible with water and organic solvents |

| Propan-2-yl 3-amino-4-methylbenzoate | C₁₁H₁₅NO₂ | 193.24 | White crystalline solid or powder[1] | Not available | Not available | Soluble in organic solvents (ethers, alcohols), low solubility in water[1] |

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of propan-2-yl 3-amino-4-methylbenzoate.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Amino-4-methylbenzoic Acid | 151.16 | 10.0 g | 0.066 mol | 99% |

| Isopropanol | 60.10 | 100 mL | 1.31 mol | Anhydrous |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5.0 mL | 0.092 mol | 98% |

| 10% Sodium Bicarbonate (NaHCO₃) solution | - | ~150 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | Reagent Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |

| Deionized Water | - | As needed | - | - |

4.2. Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware and personal protective equipment (PPE)

4.3. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (0.066 mol) of 3-amino-4-methylbenzoic acid and 100 mL of isopropanol.

-

Addition of Catalyst: While stirring, slowly add 5.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form upon addition of the acid, which is the ammonium salt of the starting material. This should dissolve as the reaction is heated.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a 500 mL beaker containing 200 mL of ice-cold water.

-

Neutralization: Slowly and carefully add the 10% sodium bicarbonate solution to the aqueous mixture while stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The product will precipitate as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold deionized water (3 x 50 mL).

-

Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized propan-2-yl 3-amino-4-methylbenzoate should be confirmed by standard analytical techniques.

5.1. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show the following signals (in CDCl₃):

-

~1.3 ppm (d, 6H): Two equivalent methyl groups of the isopropyl ester, split into a doublet by the adjacent methine proton.

-

~2.2 ppm (s, 3H): The methyl group attached to the aromatic ring.

-

~4.0 ppm (br s, 2H): The protons of the amino group. The chemical shift can vary, and the peak may be broad.

-

~5.1 ppm (septet, 1H): The methine proton of the isopropyl group, split into a septet by the six adjacent methyl protons.

-

~6.7-7.8 ppm (m, 3H): The three protons on the aromatic ring.

5.2. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show the following signals (in CDCl₃):

-

~18 ppm: The aromatic methyl carbon.

-

~22 ppm: The two equivalent methyl carbons of the isopropyl group.

-

~68 ppm: The methine carbon of the isopropyl group.

-

~115-150 ppm: The six carbons of the aromatic ring.

-

~166 ppm: The carbonyl carbon of the ester.

5.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1700 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1600 cm⁻¹: N-H bending vibration and C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester.

Troubleshooting and Causality

| Issue | Potential Cause | Recommended Solution | Causality |

| Low Yield | Incomplete reaction | Increase reflux time and monitor by TLC. | The Fischer esterification is an equilibrium-driven process; longer reaction times can help push the equilibrium towards the products. |

| Insufficient catalyst | Add a slightly larger amount of sulfuric acid. | The basic amino group of the starting material can neutralize some of the acid catalyst, rendering it ineffective.[2] | |

| Presence of water in reagents | Use anhydrous isopropanol and ensure glassware is dry. | Water can shift the equilibrium back towards the starting materials (hydrolysis of the ester). | |

| Product does not precipitate | Product is soluble in the aqueous solution | Extract the product with a suitable organic solvent like ethyl acetate before proceeding with purification. | The product has some solubility in water, especially if the volume is large. |

| Oily product instead of solid | Impurities present | Purify by column chromatography. | Impurities can depress the melting point and prevent crystallization. |

Safety and Handling

-

Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE including gloves, lab coat, and safety glasses.

-

Isopropanol: Is a flammable liquid. Avoid open flames and ensure good ventilation.

-

3-Amino-4-methylbenzoic Acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

General Precautions: Perform the entire experiment in a well-ventilated fume hood. Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of propan-2-yl 3-amino-4-methylbenzoate via Fischer esterification is a reliable and well-established method. By carefully controlling the reaction conditions, particularly by using an excess of the alcohol and an adequate amount of acid catalyst, a good yield of the desired product can be obtained. The protocol detailed in this guide provides a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate. Adherence to the safety guidelines is paramount to ensure a safe and successful experimental outcome.

References

-

ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

-

Dominican University. (2011). Synthesis of Novel Esters. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]

-

World of Molecules. (2013). This compound. Retrieved from [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

University of Colorado Colorado Springs. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]

Sources

Solubility of Isopropyl 3-amino-4-methylbenzoate in various solvents

An In-depth Technical Guide to the Solubility of Isopropyl 3-amino-4-methylbenzoate

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₅NO₂.[1][2] It is recognized as a white crystalline solid or powder.[3] This compound serves as a crucial intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various biologically active molecules.[3] Its applications also extend to laboratory-scale organic synthesis.[3]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility profile of this compound in different solvent systems is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its solubility characteristics, theoretical predictions, experimental determination protocols, and the factors influencing its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 21447-47-2 | [1][4][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White crystalline solid or powder | [3] |

| Boiling Point | 317.3°C | [1] |

| Density | 1.077 g/cm³ | [1] |

| Flash Point | 169.5°C | [1] |

| XLogP3 | 2.7236 | [1] |

| PSA (Polar Surface Area) | 52.32 Ų | [1] |

Theoretical Solubility Prediction: A Structural Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] The solubility of this compound is governed by the interplay of its polar and non-polar functionalities.

-

Non-Polar Moieties : The molecule possesses a benzene ring and an isopropyl group, which are non-polar and hydrophobic. These structural features suggest solubility in non-polar organic solvents.

-

Polar Moieties : The presence of an amino (-NH₂) group and an ester (-COO-) group introduces polarity. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. This indicates a potential for solubility in polar solvents.

-

Acid-Base Properties : The amino group imparts basic characteristics to the molecule. Therefore, its solubility is expected to increase in acidic solutions due to the formation of a more soluble salt.

Based on this structural analysis, this compound is predicted to be soluble in many organic solvents, particularly those with intermediate polarity like alcohols and ethers, while exhibiting low solubility in water.[3]

Predicted Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile of this compound in various common solvents, based on its structural characteristics and the behavior of analogous compounds.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The amino and ester groups can form hydrogen bonds with alcohols.[8] |

| Halogenated | Dichloromethane, Chloroform | Soluble | The overall molecular structure allows for favorable interactions with these solvents. |

| Ketones | Acetone | Soluble | Acetone can act as a hydrogen bond acceptor for the amino group. |

| Esters | Ethyl Acetate | Soluble | The principle of "like dissolves like" applies due to the presence of the ester group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The compound is reported to be soluble in ethers.[3] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Soluble | The non-polar benzene ring and isopropyl group contribute to some solubility in hydrocarbons. |

| Aqueous | Water | Insoluble to Slightly Soluble | The hydrophobic nature of the benzene ring and isopropyl group is expected to limit aqueous solubility.[3] |

| Aqueous Acid | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a more polar and soluble ammonium salt.[9] |

| Aqueous Base | 5% Sodium Hydroxide | Insoluble | The basic nature of the compound prevents reaction and solubility enhancement in basic solutions.[9] |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following sections outline a workflow for both qualitative and quantitative solubility assessment.

Qualitative Solubility Classification Workflow

A systematic approach to determine the solubility class of an unknown compound is a fundamental practice in organic chemistry.[9]

Caption: Workflow for qualitative solubility classification.

Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the quantitative solubility of a solid compound in a liquid solvent.

Protocol:

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours). Ensure that excess solid remains, confirming saturation.

-

-

Sample Collection and Preparation :

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Analysis :

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation :

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

C = Concentration of the diluted solution (from calibration curve)

-

DF = Dilution factor

-

V = Volume of the supernatant taken

-

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature : The solubility of most solid organic compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

pH : As an amino-containing compound, the pH of the solvent will have a significant impact on the solubility of this compound. In acidic environments, the amino group becomes protonated, forming a more polar and water-soluble salt. The solubility of amino acids, which also contain an amino group, is markedly increased in both acidic and basic solutions compared to their isoelectric point.[10]

-

Polymorphism : The existence of different crystalline forms (polymorphs) can affect solubility. Different polymorphs have different lattice energies, and the metastable form is generally more soluble than the stable form.

Conclusion

This compound is a valuable pharmaceutical intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, it is predicted to be readily soluble in a range of organic solvents, particularly polar and moderately polar ones, while exhibiting limited aqueous solubility. Its basic nature, conferred by the amino group, dictates that its solubility will be significantly enhanced in acidic conditions. For precise formulation and process development, the experimental determination of its quantitative solubility using methods like the isothermal saturation technique is highly recommended. A comprehensive understanding of its solubility profile and the factors that influence it is essential for the effective application of this compound in research and development.

References

- 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - Introduction. (2024, April 9). ChemBK.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.

- Buy ISOPROPYL 3-AMINO-4-METHYL BENZOATE from Chemsigma Intern

- Isopropyl 3-amino-4-methylbenzo

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- ISOPROPYL 3-AMINO-4-METHYL BENZOATE | 21447-47-2. (2023, February 24). ChemicalBook.

- 21447-47-2(ISOPROPYL 3-AMINO-4-METHYL BENZOATE) Product Description. (n.d.). ChemicalBook.

- This compound. (n.d.). Zhejiang Dinglong Technology Co., Ltd.

- Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide. (n.d.). Benchchem.

- Isopropyl 3-amino-4-methyl benzo

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- Isopropyl 3-amino-4-methylbenzo

- This compound | C11H15NO2 | CID 88907. (n.d.). PubChem.

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. ISOPROPYL 3-AMINO-4-METHYL BENZOATE | 21447-47-2 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

Isopropyl 3-amino-4-methylbenzoate as a dye intermediate

An In-depth Technical Guide to Isopropyl 3-amino-4-methylbenzoate as a Dye Intermediate

Foreword

In the intricate world of organic colorants, the journey from simple precursors to vibrant, stable dyes is paved with versatile chemical building blocks known as intermediates. These molecules, though colorless themselves, possess the reactive functionalities that are fundamental to the synthesis of complex chromophores. This guide provides a detailed technical exploration of this compound, a key intermediate in the production of high-performance azo pigments. We will dissect its synthesis, characterization, and critical role in the creation of commercially significant colorants, offering field-proven insights and robust methodologies for the research and development professional.

Introduction: The Strategic Importance of Substituted Anilines in Azo Dye Chemistry

Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most diverse class of synthetic colorants. Their synthesis is classically elegant: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by an electrophilic substitution reaction with an electron-rich species (the coupling component).

The final properties of an azo dye—its color, lightfastness, solubility, and affinity for a substrate—are precisely controlled by the chemical architecture of these two components. This compound belongs to the family of substituted aniline derivatives that serve as diazo components. Its structure is strategically designed:

-

Primary Aromatic Amine (-NH₂): This is the essential functional group that undergoes diazotization.

-

Benzoate Ester Group (-COOCH(CH₃)₂): This bulky, non-polar group significantly influences the final pigment's solubility, thermal stability, and resistance to migration in polymer matrices.

-

Methyl Group (-CH₃): This group provides steric hindrance and electron-donating effects that can modulate the reactivity of the amine and the final color of the dye.

This guide will focus on the practical synthesis of this intermediate and its subsequent conversion into a high-performance pigment, providing a comprehensive workflow for laboratory application.

Physicochemical and Spectroscopic Profile

Accurate characterization of an intermediate is a prerequisite for its successful application. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 21447-47-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White crystalline solid or powder | [2] |

| Boiling Point | 317.3 ± 22.0 °C (Predicted) | [2] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 169.5 °C | [2] |

| Solubility | Soluble in organic solvents like alcohols and ethers; low solubility in water. | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a primary tool for confirming the arrangement of protons in the molecule. The predicted chemical shifts (δ) in CDCl₃ are:

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.8 ppm). A singlet for the proton at C2 (between the amine and ester), a doublet for the proton at C6, and a doublet for the proton at C5.

-

Isopropyl CH (1H): A septet around 5.1-5.3 ppm due to coupling with the six methyl protons.

-

Amine NH₂ (2H): A broad singlet around 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.

-

Aromatic CH₃ (3H): A singlet around 2.1-2.3 ppm.

-

Isopropyl CH₃ (6H): A doublet around 1.3-1.4 ppm, coupled to the isopropyl CH proton.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. Based on data for the analogous methyl ester, the following peaks are expected for the isopropyl ester, with the primary difference being the signals for the ester group.[3]

| Carbon Atom Assignment | Chemical Shift (δ, ppm) - Methyl Ester Data | Expected Shift (δ, ppm) - Isopropyl Ester |

| Carbonyl (C=O) | ~167 | ~166 |

| Aromatic C-NH₂ | ~146 | ~146 |

| Aromatic C-CH₃ | ~135 | ~135 |

| Aromatic C-H | ~130 | ~130 |

| Aromatic C-COOR | ~122 | ~122 |

| Aromatic C-H | ~118 | ~118 |

| Aromatic C-H | ~114 | ~114 |

| Isopropyl CH | N/A | ~68 |

| Methyl (Aromatic) | ~17 | ~17 |

| Isopropyl CH₃ | N/A | ~22 |

Synthesis of the Intermediate

The synthesis of this compound is most effectively achieved via a two-stage process starting from 3-methyl-4-nitrobenzoic acid. This route is advantageous as it avoids direct nitration of a substituted benzoic acid, which can lead to isomeric impurities.

Synthesis Workflow Diagram

Sources

Key properties of 3-amino-4-methylbenzoic acid isopropyl ester

An In-Depth Technical Guide to 3-Amino-4-methylbenzoic acid isopropyl ester

For the attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-4-methylbenzoic acid isopropyl ester, a versatile building block in medicinal chemistry and organic synthesis. We will delve into its core properties, synthesis, analytical characterization, and safety considerations, offering field-proven insights to support your research and development endeavors.

Chemical Identity and Core Physicochemical Properties

3-Amino-4-methylbenzoic acid isopropyl ester is an organic compound recognized for its utility as a pharmaceutical intermediate.[1] Its structure, featuring an amino group, a methyl group, and an isopropyl ester on a benzoic acid framework, provides a unique combination of reactivity and lipophilicity.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | Propan-2-yl 3-amino-4-methylbenzoate | [2] |

| CAS Number | 21447-47-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.247 g/mol | [2] |

| Appearance | White crystalline solid or powdery substance | [1] |

| LogP | 2.49 | [2] |

| Boiling Point (Predicted) | 317.3 ± 22.0 °C | [1] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [1] |

| Flash Point | 169.5 °C | [1] |

| Refractive Index | 1.54 | [1] |

Solubility Profile: The compound exhibits good solubility in many organic solvents, including ethers and alcohols, but has low solubility in water.[1] This characteristic is crucial for its application in organic synthesis and for designing appropriate formulation strategies in drug development.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 3-amino-4-methylbenzoic acid isopropyl ester involves the esterification of 3-amino-4-methylbenzoic acid with isopropanol.

Typical Synthetic Protocol: A common method involves reacting 3-amino-4-methylbenzoic acid with isopropanol under acidic conditions.[1] The acid catalyst, often a strong mineral acid like sulfuric acid or a Lewis acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isopropanol.

A related esterification procedure for the methyl ester analogue involves the use of thionyl chloride (SOCl₂) in anhydrous methanol, followed by refluxing. This suggests that an acid chloride intermediate is formed, which is then readily esterified. A similar approach could be adapted for the isopropyl ester synthesis.

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of Isopropyl 3-amino-4-methylbenzoate in Organic Synthesis

Abstract

Isopropyl 3-amino-4-methylbenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a primary aromatic amine, an isopropyl ester, and a methyl group on a benzene ring, offers multiple reaction sites for strategic chemical modifications. This versatility makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dye molecules.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the key synthetic transformations involving this compound. It combines detailed, field-proven protocols with mechanistic insights to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Compound Profile and Strategic Importance

This compound (CAS No: 21447-47-2) is a white crystalline solid soluble in many organic solvents like alcohols and ethers, with low solubility in water.[1] Its strategic value lies in the orthogonal reactivity of its functional groups. The primary amine is a potent nucleophile and a precursor for diazonium salts, while the ester provides a handle for hydrolysis or amidation. The aromatic ring itself is amenable to electrophilic substitution, and the entire molecule can participate in modern cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][] |

| Molecular Weight | 193.24 g/mol | [2][] |

| Appearance | White crystalline solid or powder | [1] |

| Boiling Point | 317.3°C (Predicted) | [] |

| Density | 1.077 g/cm³ (Predicted) | [] |

| CAS Number | 21447-47-2 | [2][4] |

| Solubility | Soluble in ethers, alcohols; low solubility in water | [1] |

The presence of these functional groups allows for a planned, stepwise elaboration of the molecule, making it a key intermediate in the synthesis of complex targets, including bioactive molecules and functional materials.[1][5]

Core Synthetic Applications and Mechanistic Rationale

The utility of this compound can be categorized into several key reaction classes. The choice of reaction pathway is dictated by the desired final product and the need to manage the reactivity of the different functional groups.

N-Acylation for Amide Synthesis

The most direct transformation involves the nucleophilic amino group. Acylation with acid chlorides or anhydrides is a fundamental step to introduce diverse side chains, often as a precursor to more complex pharmaceutical scaffolds.

Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. The base serves to neutralize the HCl generated during the reaction with an acyl chloride, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically run at a low temperature (0°C) initially to control the exothermic reaction rate and minimize side product formation.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of di- and tri-arylamines.[6] In this context, this compound acts as the amine coupling partner, reacting with an aryl halide or triflate.

Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[8] The base (e.g., NaOt-Bu, K₂CO₃) is not just an acid scavenger; it facilitates the deprotonation of the amine coordinated to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[9]

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amine to a diazonium salt opens a gateway to a vast array of functionalities. Diazonium salts are highly valuable synthetic intermediates.[10]

Causality: The reaction is performed in a cold, acidic solution (typically 0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[11] Nitrous acid (HONO) is generated in situ from sodium nitrite and a strong acid like HCl. The electrophilic nitrosonium ion (NO⁺) is the active species that reacts with the amine. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), allowing for its substitution by a wide range of nucleophiles in Sandmeyer-type reactions.

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

To engage this compound in a Suzuki-Miyaura coupling for C-C bond formation, it must first be converted into an aryl halide or triflate.[12] A common and effective strategy is to first perform a diazotization followed by a Sandmeyer reaction to install a bromine or iodine atom. The resulting aryl halide can then be coupled with an organoboron reagent.

Mechanistic Insight: The Suzuki coupling also relies on a Pd(0)/Pd(II) catalytic cycle.[12][13] The key steps are: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and 3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12][13] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]

Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General N-Acylation of this compound

This protocol provides a general method for forming an amide linkage, a common step in pharmaceutical synthesis.[15]

-

Materials and Reagents:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Add the base (e.g., pyridine, 1.2 eq) to the solution.

-

Cool the mixture to 0°C using an ice-water bath.

-

Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol details the coupling of the title compound with a generic aryl bromide. Optimization of ligand, base, and solvent may be required for specific substrates.[16]

-

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4-5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

-

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 eq), palladium catalyst, phosphine ligand, and NaOt-Bu.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe, followed by this compound (1.2 eq).

-

Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

Protocol 3: Two-Step Suzuki-Miyaura Coupling via Diazotization-Bromination

This protocol outlines the conversion of the amine to a bromide, followed by a Suzuki coupling.

-

Part A: Diazotization and Sandmeyer Bromination

-

Materials: this compound (1.0 eq), HBr (48%, ~5 eq), Sodium nitrite (NaNO₂, 1.1 eq), Copper(I) bromide (CuBr, 1.2 eq).

-

Procedure:

-

Suspend this compound in 48% HBr in a flask and cool to 0°C.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5°C. Stir for 30 minutes. Test for excess nitrous acid with starch-iodide paper.[11]

-

In a separate flask, dissolve CuBr in 48% HBr and cool to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will occur.

-

Allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

-

Cool the mixture, extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting Isopropyl 3-bromo-4-methylbenzoate by column chromatography.

-

-

-

Part B: Suzuki-Miyaura Coupling

-

Materials: Isopropyl 3-bromo-4-methylbenzoate (from Part A, 1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water mixture).

-

Procedure:

-

In a degassed reaction vessel, combine the bromo-compound, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system (e.g., Dioxane:Water 4:1).

-

Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100°C for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography.

-

-

Table 2: Summary of Typical Reaction Conditions

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| N-Acylation | N/A | N/A | Pyridine, Et₃N | DCM, THF | 0 to RT |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |

| Diazotization | N/A | N/A | HCl, HBr, H₂SO₄ | Water | 0 - 5 |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 100 |

Conclusion

This compound is a demonstrably valuable and versatile intermediate for organic synthesis. Its utility in fundamental transformations such as acylation, diazotization, and modern palladium-catalyzed cross-coupling reactions makes it a strategic starting point for the synthesis of a wide array of complex molecules.[1] The protocols and mechanistic discussions provided herein offer a robust framework for researchers to effectively harness the synthetic potential of this important building block, paving the way for innovations in drug discovery, materials science, and chemical manufacturing.

References

-

ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Dye intermediates. (2013). This compound. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2022). Isopropyl 4-aminobenzoate. [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

NIH - PMC. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]

-

NIH - PMC. (n.d.). Isopropyl 4-aminobenzoate. [Link]

-

SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

-